Potency Comparison: Neurotensin(8-13) vs. Native Neurotensin in Binding and Functional Assays
Neurotensin(8-13) exhibits significantly higher potency than the full-length native neurotensin in multiple in vitro systems. It is 4-50 times more potent in binding assays and 5 times more potent in functional assays [1]. This differential potency is a critical factor in assay design and analog development [2].
| Evidence Dimension | Receptor Binding and Functional Activity Potency |
|---|---|
| Target Compound Data | EC50 = 25 nM (contraction of guinea pig ileum); IC50 for [3H]neurotensin binding to N1E-115 cells is 4-50 times lower than NT. |
| Comparator Or Baseline | Native Neurotensin (1-13); EC50 = 125 nM (guinea pig ileum); Higher IC50 in binding assays. |
| Quantified Difference | Neurotensin(8-13) is 5 times more potent (EC50 ratio 125/25) in functional assays and 4-50 times more potent in binding assays. |
| Conditions | Guinea pig ileum contraction assay; [3H]neurotensin binding to intact neuroblastoma N1E-115 cells. |
Why This Matters
Procurement of the full-length peptide for applications requiring high potency would yield suboptimal results, making Neurotensin(8-13) the superior choice for receptor binding and functional studies.
- [1] Gilbert JA, Richelson E. Neurotensin(8–13): Comparison of novel analogs for stimulation of cyclic GMP formation in neuroblastoma clone N1E-115 and receptor binding to human brain and intact N1E-115 cells. Biochem Pharmacol. 1989;38(19):3377-3382. View Source
- [2] Glpbio. Neurotensin(8-13) [60482-95-3]. Product Datasheet. View Source
